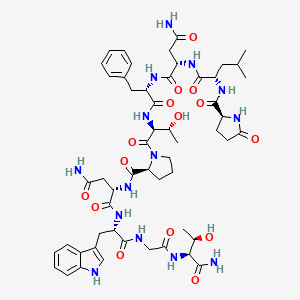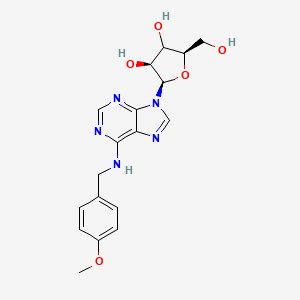
N6-(4-Methoxybenzyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(4-Methoxybenzyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of the hydrogen atom at the N6 position of adenosine with a 4-methoxybenzyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Methoxybenzyl)adenosine typically involves the reaction of adenosine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N6-(4-Methoxybenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N6-(4-hydroxybenzyl)adenosine.
Reduction: Formation of N6-benzyladenosine.
Substitution: Formation of various substituted benzyladenosine derivatives depending on the substituent used.
Applications De Recherche Scientifique
N6-(4-Methoxybenzyl)adenosine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like platinum.
Biology: Studied for its potential role in modulating biological processes such as cell signaling and apoptosis.
Medicine: Investigated for its potential anti-cancer properties and its ability to act as a vasodilator.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of N6-(4-Methoxybenzyl)adenosine involves its interaction with specific molecular targets and pathways. It can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it can form complexes with metal ions, which may enhance its biological activity .
Comparaison Avec Des Composés Similaires
N6-(4-Methoxybenzyl)adenosine can be compared with other N6-benzyladenosine derivatives, such as:
- N6-(2-Methoxybenzyl)adenosine
- N6-(4-Chlorobenzyl)adenosine
- N6-(2-Hydroxybenzyl)adenosine
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific binding affinity and biological activity, distinguish it from these related compounds .
Propriétés
Formule moléculaire |
C18H21N5O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
Clé InChI |
LZNPQLJNXKVMMY-OWYXCUOISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


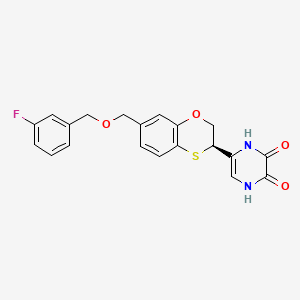
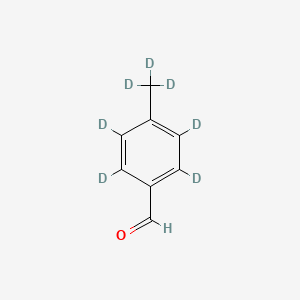
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
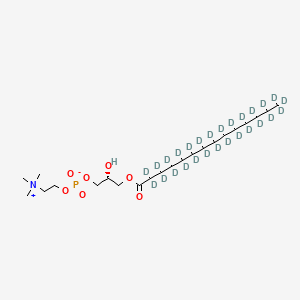
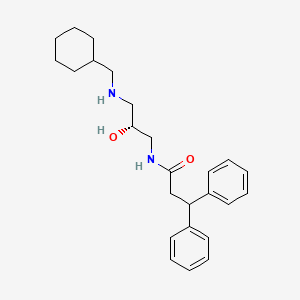
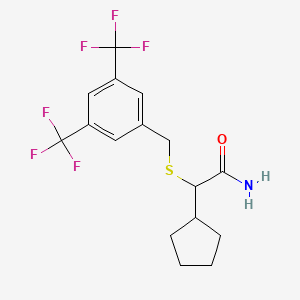

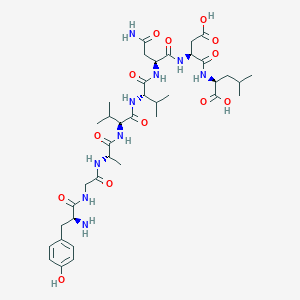

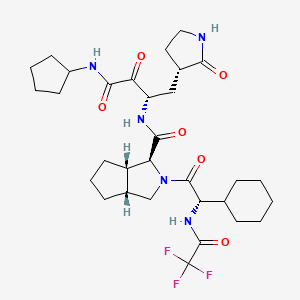
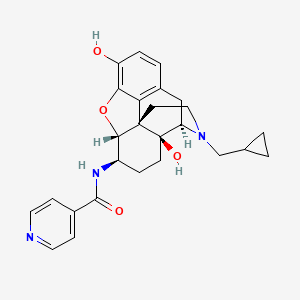
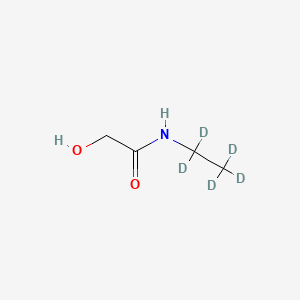
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
